Benzo[b]fluoranthene
Description
Benzo[b]fluoranthene (C${20}$H${12}$, CAS 205-99-2) is a high-molecular-weight (HMW) polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 252.31 g/mol . Classified by the International Agency for Research on Cancer (IARC) as Group 2B ("possibly carcinogenic to humans"), it is a major component of environmental PAH mixtures, originating from incomplete combustion of fossil fuels, industrial emissions, and tobacco smoke . Human exposure occurs via inhalation of polluted air, ingestion of contaminated food/water, and dermal contact .
Properties
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene | |
|---|---|---|
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InChI |
InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H | |
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InChI Key |
FTOVXSOBNPWTSH-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 | |
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Molecular Formula |
C20H12 | |
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DSSTOX Substance ID |
DTXSID0023907 | |
| Record name | Benzo(b)fluoranthene | |
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Molecular Weight |
252.3 g/mol | |
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Physical Description |
Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder. | |
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Boiling Point |
481 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none | |
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Vapor Pressure |
0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C | |
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Color/Form |
Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid) | |
CAS No. |
205-99-2 | |
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Melting Point |
325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F | |
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Preparation Methods
Reaction Design and Substrate Scope
Benzynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, undergo tandem Diels-Alder reactions with fluorene-derived alkenes followed by dehydrogenation to yield benzo[b]fluoranthene derivatives. For example, reacting 9-vinylfluorene with benzyne precursors at 80°C in toluene produces this compound in 35–87% yields. The dehydrogenation step typically employs chloranil or DDQ as oxidants, with yields contingent on the steric and electronic properties of the fluorene substituents.
Table 1: Yields of this compound Derivatives via Tandem Diels-Alder/Dehydrogenation
| Fluorene Derivative | Oxidant | Yield (%) |
|---|---|---|
| 9-Methylfluorene | Chloranil | 72 |
| 9-Phenylfluorene | DDQ | 65 |
| 9-Carboxyfluorene | Chloranil | 35 |
Photochemical Synthesis from Alkynylated Chalcones
Mechanistic Insights and Optimization
A recent photochemical method utilizes UV irradiation (λ = 254 nm) of alkynylated chalcones in methanol, achieving cyclization via a radical-mediated pathway. Key steps include:
-
Homolysis of the chalcone’s α,β-unsaturated ketone moiety, generating a diradical intermediate.
-
5-exo-dig cyclization with the alkyne, forming a tetracyclic intermediate.
-
1,5-Hydrogen atom transfer and aromatization to yield this compound.
Solvent screening revealed methanol as optimal (45% yield), while aprotic solvents like acetonitrile gave ≤15% yields. Radical scavengers (e.g., TEMPO) completely inhibit product formation, confirming the radical mechanism.
Table 2: Solvent Effects on Photochemical Synthesis
| Solvent | Conversion (%) | Yield (%) |
|---|---|---|
| Methanol | 74 | 45 |
| Acetonitrile | 30 | 15 |
| Trifluoroethanol | 68 | 38 |
Thermal Intramolecular [4 + 2] Cycloaddition
Substrate Design and Allene Intermediates
2-Propynyldiarylacetylenes undergo thermal intramolecular [4 + 2] cycloaddition at 180°C, forming cyclic allene intermediates that aromatize to benzo[b]fluoranthenes. Hybridization of the tether connecting the alkynes critically influences reaction efficiency: sp³-hybridized tethers favor allene formation, while sp² tethers lead to competing pathways. Isotopic labeling studies support a concerted mechanism for allene evolution.
Table 3: Yields Based on Tether Hybridization
| Tether Hybridization | Temperature (°C) | Yield (%) |
|---|---|---|
| sp³ | 180 | 82 |
| sp² | 180 | 24 |
Synthesis of Methylated Derivatives
Strategies for Regioselective Methylation
Methylated benzo[b]fluoranthenes are synthesized via oxo-tetrahydro intermediates or Friedel-Crafts alkylation. For example, 9-methyl-BbF is prepared by Wolff-Kishner reduction of 9-oxo-1,2,3,9-tetrahydrothis compound, followed by dehydrogenation. Regioselectivity is controlled by steric effects, with methyl groups preferentially occupying bay-region positions.
Table 4: Yields of Methylated Benzo[b]fluoranthenes
| Derivative | Starting Material | Yield (%) |
|---|---|---|
| 9-Methyl-BbF | Oxo-tetrahydro-BbF | 79 |
| 8-Methyl-BbF | Fluoranthene | 61 |
| 1,3-Dimethyl-BbF | 3-Methyl-1-oxo-BbF | 68 |
BN-Doped Analogues via Borylative Cyclization
Electronic Modulation and Applications
BN-benzo[b]fluoranthenes, synthesized via N-directed borylative cyclization, exhibit altered optoelectronic properties compared to all-carbon analogues. Amino-substituted derivatives display blue emission (λem = 450 nm) due to charge-transfer transitions, making them candidates for OLED emitters.
Table 5: Photophysical Properties of BN-Benzo[b]fluoranthenes
| Compound | λem (nm) | Quantum Yield (%) |
|---|---|---|
| 2 | 450 | 32 |
| 3 | 420 | 28 |
Chemical Reactions Analysis
Types of Reactions
Benzo[b]fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the molecule, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[b]fluoranthenes .
Scientific Research Applications
Toxicological Research
Carcinogenicity Studies
Benzo[b]fluoranthene has been extensively studied for its carcinogenic properties. Experimental studies have demonstrated that BbF induces tumors in laboratory animals when applied to their skin, indicating its potential carcinogenicity in humans as well . In various studies, dose-response relationships have been established, showing increased incidences of skin tumors in mice treated with BbF solutions .
Reproductive Toxicology
Recent research indicates that BbF exposure adversely affects reproductive health. A study demonstrated that BbF impairs mouse oocyte maturation by inducing mitochondrial dysfunction and apoptosis. This disruption is linked to altered expression of key genes associated with apoptosis and mitochondrial biogenesis, suggesting that BbF exposure can have serious implications for female reproductive health .
Environmental Impact Studies
Bioaccumulation and Ecotoxicology
this compound has been identified as a contaminant in various environmental matrices, including sediments and aquatic systems. It exhibits significant bioaccumulation potential in marine organisms, which raises concerns regarding its ecological impact and the health risks associated with seafood consumption . For instance, studies have shown that amphipods exposed to BbF demonstrate altered tissue concentrations compared to controls, indicating its persistence and toxicity in aquatic environments .
Analytical Chemistry
Metabolite Identification
In analytical chemistry, the identification of BbF metabolites has garnered attention due to its relevance in understanding its metabolic pathways and toxicity mechanisms. Research has focused on the metabolism of BbF by rat liver enzymes, revealing several metabolites that could contribute to its toxicological profile . Such studies are crucial for developing methods to assess exposure risks in humans and wildlife.
Material Science
Synthesis of Fluoranthene Derivatives
this compound serves as a precursor in the synthesis of various organic materials. Recent advancements have highlighted methods for synthesizing fluoranthene derivatives, which are valuable in organic electronics and materials science . The ability to modify the BbF structure allows for the creation of compounds with tailored properties for specific applications.
Summary Table of Applications
Case Studies
-
Carcinogenicity Assessment
A study conducted on CD-1 mice evaluated the effects of BbF through skin painting assays. Results indicated a clear dose-dependent increase in tumor incidence, with high doses leading to 90% carcinoma occurrence within eight months . -
Reproductive Health Impact
A recent investigation into the effects of BbF on mouse oocytes revealed that exposure resulted in significant mitochondrial dysfunction and increased apoptosis rates during maturation processes. This study underscores the potential risks posed by environmental exposure to BbF on reproductive health . -
Ecotoxicological Impact Analysis
Research involving marine amphipods highlighted the bioaccumulation patterns of BbF, demonstrating significant tissue concentration differences compared to low-molecular-weight PAHs, emphasizing its persistent nature in aquatic environments .
Mechanism of Action
The mechanism of action of benzo[b]fluoranthene involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form stable and unstable DNA adducts, primarily at guanine and adenine bases, leading to mutations in proto-oncogenes (e.g., RAS) and tumor-suppressor genes (e.g., P53). This process is similar to the mechanism of action of other PAHs .
Comparison with Similar Compounds
Chemical and Structural Properties
Key structural analogs include Benzo[k]fluoranthene (CAS 207-08-9), Benzo[j]fluoranthene (CAS 205-82-3), and Benzo[a]pyrene (CAS 50-32-8). Despite sharing the molecular formula C${20}$H${12}$, their carcinogenicity and environmental behavior differ due to isomerism (Table 1).
Table 1: Structural and Chemical Comparison
*Log K$_{ow}$: Octanol-water partition coefficient (estimates from NIST data ).
Structural Insights :
- This compound and Benzo[k]fluoranthene are positional isomers, differing in the attachment of the benzene ring to the fluoranthene core. This subtle variation affects their interaction with biological receptors and environmental matrices .
- Benzo[a]pyrene, a linear PAH with a reactive "bay region," exhibits higher carcinogenic potency due to metabolic activation to diol epoxides .
Environmental Occurrence and Sources
Table 2: Environmental Presence and Sources
Key Findings :
- Soil Contamination : this compound dominates in industrial soils (e.g., Beijing-Tianjin-Hebei region), contributing 52.9% to PAH variance alongside Benzo[a]anthracene and Chrysene .
- Air Pollution: Benzo[k]fluoranthene and this compound are prevalent in PM$_{2.5}$ from urban areas, with synergistic effects increasing carcinogenicity .
Toxicity and Health Risks
Table 3: Toxicity Profiles
*EDI values from risk assessments in Nigerian river systems .
Synergistic Effects: Co-exposure to this compound and Benzo[k]fluoranthene in combustion emissions amplifies carcinogenic risks due to shared metabolic pathways .
Analytical Challenges
- Fluorescence Overlap: this compound and Benzo[k]fluoranthene exhibit overlapping spectral profiles, necessitating advanced techniques like derivative constant-energy synchronous fluorescence for differentiation .
- GC-MS Limitations : Co-elution with isomers (e.g., Benzo[j]fluoranthene) requires optimized column phases (e.g., DB-5) and retention index matching .
Biological Activity
Benzo[b]fluoranthene (BbF) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly in terms of genotoxicity, carcinogenicity, and reproductive toxicity. This article reviews recent findings on the biological effects of BbF, including its impact on cellular mechanisms, mutagenicity, and potential health risks associated with exposure.
BbF is a colorless, needle-shaped solid primarily found in coal tar, petroleum products, and as a byproduct of incomplete combustion of organic materials. It is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) due to its association with various cancers in animal models and its presence in environmental pollutants .
1. Genotoxicity and Mutagenicity
Recent studies have demonstrated that BbF exhibits dose-dependent mutagenic and clastogenic effects. For instance, a study using MutaMouse models indicated that BbF exposure led to significant increases in mutation frequencies in both liver and bone marrow tissues. The mutations primarily affected guanine and cytosine bases, resulting in C:G>A:T transitions .
Table 1: Summary of Mutagenic Effects of BbF
| Tissue | Endpoint | Mutation Frequency (MF) | Observations |
|---|---|---|---|
| Liver | MFmin | 63.35 ± 12.50 × 10^-8 | Higher mutagenic response at elevated doses |
| Bone Marrow | MFmin | 45.28 ± 6.47 × 10^-8 | Comparable potency to liver tissue |
The study also highlighted that BbF induces primarily intergenic mutations, suggesting that transcription-coupled repair mechanisms are involved in addressing the DNA damage caused by BbF exposure .
2. Apoptosis and Cellular Stress
BbF has been shown to induce apoptosis and oxidative stress in various cell types. In endothelial cells (bEnd.3), exposure to BbF resulted in increased levels of reactive oxygen species (ROS), disruption of mitochondrial membrane potential (MMP), and altered expression of blood-brain barrier markers such as Occludin and Claudin-5 . This suggests that BbF can compromise the integrity of the blood-brain barrier, potentially leading to neurotoxic effects.
Table 2: Effects of BbF on Endothelial Cells
| Concentration (μM) | Cell Proliferation Inhibition (%) | ROS Levels Increase (%) | MMP Disruption |
|---|---|---|---|
| 0 | 0 | Baseline | Normal |
| 10 | Moderate | Mild | Slightly Affected |
| 20 | Significant | Moderate | Affected |
| 40 | Severe | High | Severely Affected |
Reproductive Toxicity
Research has also indicated that BbF negatively impacts reproductive health by impairing oocyte maturation in mice. Exposure to BbF led to mitochondrial dysfunction, DNA damage accumulation, and early apoptosis during oocyte maturation processes. The study identified that BbF affects the AMPK signaling pathway, which is crucial for cellular energy homeostasis and apoptosis regulation .
Case Study: Impact on Mouse Oocytes
- Study Design : Mouse oocytes were exposed to varying concentrations of BbF.
- Findings :
- No significant effect on meiotic progression.
- Defects observed in nuclear maturation due to improper chromosome alignment.
- Increased incidence of early apoptosis linked to mitochondrial dysfunction.
Health Risks and Environmental Impact
Given its classification as a probable carcinogen, BbF poses significant health risks upon exposure. Studies have shown correlations between BbF levels and increased cancer incidences, particularly lung, liver, and skin cancers in animal models . Occupational exposure scenarios, such as those faced by firefighters or workers in industries dealing with fossil fuels or combustion processes, highlight the need for stringent monitoring and regulation.
Q & A
Q. What analytical methods are recommended for quantifying Benzo[b]fluoranthene in environmental samples?
High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is widely used due to its sensitivity for PAHs. However, co-elution issues with isomers like Benzo[j]fluoranthene and Benzo[k]fluoranthene require optimized column selection (e.g., C18 reverse-phase) and gradient elution protocols . Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is also effective but may require derivatization for polar matrices. Validate methods using certified reference materials (CRMs) and spike-recovery tests .
Q. How should sample preparation be optimized for plant matrices to minimize this compound degradation?
Use accelerated solvent extraction (ASE) with ethyl acetate or acetonitrile to improve recovery rates (>80%). Avoid prolonged exposure to light and high temperatures during extraction. Cleanup steps, such as solid-phase extraction (SPE) with silica gel or Florisil, reduce matrix interference. Freeze-drying samples prior to extraction can stabilize PAHs .
Q. What are the key challenges in differentiating this compound from its isomers (e.g., Benzo[j] and Benzo[k]fluoranthene)?
Structural similarity leads to overlapping chromatographic peaks. Use retention index systems (e.g., Lee’s indices) and hyphenated techniques like GC×GC-MS for better resolution. Theoretical calculations (e.g., linear temperature-programmed retention indices) can predict elution orders . Cross-validate with standards spiked into representative matrices .
Q. What quality control measures are critical for PAH quantification in large-scale studies?
Include procedural blanks to monitor contamination, replicate analyses (≥3 replicates per sample), and internal standards (e.g., deuterated PAHs like this compound-d12). Report limits of detection (LODs) and quantification (LOQs) based on signal-to-noise ratios. Use CRMs from NIST or EPA for method validation .
Advanced Research Questions
Q. How can computational models (e.g., DFT) resolve discrepancies in this compound’s thermodynamic properties?
Density functional theory (DFT) at the B3LYP/4-31G level predicts enthalpy of formation (ΔfH°) and sublimation (ΔsubH) with <5% error compared to experimental data. These models clarify inconsistencies in vapor pressure measurements and phase-change enthalpies, particularly for isomers .
Q. What experimental designs address contradictions in PAH4/PAH8 correlation studies for risk assessment?
PAH4 (Benzo[a]pyrene, Benzo[a]anthracene, this compound, Chrysene) and PAH8 datasets show high correlation (r=0.99), but discrepancies arise from matrix-specific recovery rates. Use multivariate regression to adjust for co-eluting contaminants and validate with isotope dilution techniques .
Q. How do co-exposure studies with metals and PAHs inform mechanistic toxicology research?
Synergistic effects of this compound and heavy metals (e.g., Pb, As) disrupt mitochondrial membrane potential and induce oxidative stress in cellular models. Design experiments using human microvascular endothelial cells (HMVECs) with real-time ROS assays and apoptosis markers (e.g., caspase-3 activation) .
Q. What methodologies improve detection of this compound in atmospheric particulate matter?
High-volume air samplers with quartz fiber filters capture particle-bound PAHs. Analyze extracts via thermal desorption-GC-MS to avoid solvent interference. Correct for photodegradation using dark controls and UV stabilizers .
Q. How can QSAR models predict this compound’s environmental persistence and bioaccumulation?
Quantitative structure-activity relationship (QSAR) models incorporating octanol-water partition coefficients (log KOW >6.2) and molecular connectivity indices accurately classify it as a persistent, bioaccumulative, and toxic (PBT) substance under REACH. Validate with field data from sediment cores .
Q. What strategies mitigate matrix effects in LC-MS/MS analysis of this compound in biological fluids?
Use matrix-matched calibration curves and post-column infusion to identify ion suppression/enhancement. Optimize electrospray ionization (ESI) parameters (e.g., cone voltage, desolvation temperature) and employ stable isotope-labeled internal standards (SIL-IS) .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in PAH recovery rates across different laboratories?
Adopt harmonized protocols (e.g., EPA Method 8270 or ISO 13877) and interlaboratory comparisons. Report recovery rates normalized to CRMs and apply statistical weighting in meta-analyses .
Q. What statistical approaches reconcile conflicting epidemiological data on PAH toxicity?
Multivariate-adjusted logistic regression models account for confounders (e.g., smoking, diet). Use Bayesian networks to assess dose-response relationships in case-control studies, particularly for neurodevelopmental endpoints .
Regulatory and Environmental Health Questions
Q. How do regulatory frameworks (e.g., EU REACH) classify this compound’s carcinogenic risk?
Classified as a Category 1B carcinogen (presumed human carcinogen) under EU CLP. Risk assessments prioritize its inclusion in PAH4/PAH8 monitoring due to its bioaccumulative potential in aquatic ecosystems .
Q. What advancements in bioremediation target this compound in contaminated soils?
Microbial consortia (e.g., Sphingomonas spp.) degrade PAHs via dioxygenase pathways. Optimize bioavailability using cyclodextrins or surfactants in slurry-phase bioreactors. Monitor degradation products (e.g., dihydrodiols) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
